molecular formula C17H16N2O5 B5654092 Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate

Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate

Cat. No.: B5654092
M. Wt: 328.32 g/mol
InChI Key: FVYJSNFWKKGWFX-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate is an organic compound with the molecular formula C₁₇H₁₆N₂O₅ It is a derivative of benzoic acid and is characterized by the presence of both nitro and amido functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-(2-methyl-3-nitrobenzamido)benzoate typically involves the reaction of 4-aminobenzoic acid with 2-methyl-3-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an amide bond, resulting in the desired product. The reaction conditions generally include:

  • Solvent: Dichloromethane or chloroform
  • Temperature: Room temperature to reflux
  • Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder with hydrochloric acid.

    Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid using acidic or basic conditions.

    Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, iron powder with hydrochloric acid

    Substitution: Sodium hydroxide or hydrochloric acid for hydrolysis

    Oxidation: Potassium permanganate, chromium trioxide

Major Products Formed

    Reduction: Ethyl 4-(2-methyl-3-aminobenzamido)benzoate

    Substitution: 4-(2-methyl-3-nitrobenzamido)benzoic acid

    Oxidation: Ethyl 4-(2-carboxy-3-nitrobenzamido)benzoate

Scientific Research Applications

Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its functional groups.

    Medicine: Explored for its potential pharmacological properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of ethyl 4-(2-methyl-3-nitrobenzamido)benzoate is not fully understood, but it is believed to interact with various molecular targets through its nitro and amido functional groups. These interactions may involve hydrogen bonding, van der Waals forces, and electrostatic interactions. The compound may also undergo metabolic transformations in biological systems, leading to the formation of active metabolites.

Comparison with Similar Compounds

Ethyl 4-(2-methyl-3-nitrobenzamido)benzoate can be compared with other similar compounds, such as:

    Ethyl 4-(2-methyl-3-aminobenzamido)benzoate: Similar structure but with an amino group instead of a nitro group.

    Ethyl 4-(2-carboxy-3-nitrobenzamido)benzoate: Similar structure but with a carboxylic acid group instead of a methyl group.

    Ethyl 4-(4-nitrobenzamido)benzoate: Similar structure but without the methyl group.

Properties

IUPAC Name

ethyl 4-[(2-methyl-3-nitrobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O5/c1-3-24-17(21)12-7-9-13(10-8-12)18-16(20)14-5-4-6-15(11(14)2)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYJSNFWKKGWFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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